2-Chloro-4-fluorophenylacetic acid is an organic compound with the molecular formula and a molecular weight of 188.58 g/mol. It is characterized by the presence of a chloro and a fluoro group on the phenyl ring, making it a significant compound in various chemical syntheses, particularly in pharmaceutical applications. The compound is typically encountered as a white solid that is soluble in organic solvents but less so in water.
2-Chloro-4-fluorophenylacetic acid is classified as a halogenated aromatic compound. It falls under the category of phenylacetic acids, which are known for their utility in medicinal chemistry and as intermediates in organic synthesis.
The synthesis of 2-chloro-4-fluorophenylacetic acid can be achieved through several methods, often involving the reaction of chlorinated and fluorinated phenolic compounds with acetic acid derivatives. One notable method involves the use of o-chloroacetophenone as a starting material, which undergoes multiple steps to yield the desired product .
The molecular structure of 2-chloro-4-fluorophenylacetic acid features a phenyl ring substituted with both chlorine and fluorine atoms at the para positions relative to the acetic acid functional group. The structural representation is as follows:
2-Chloro-4-fluorophenylacetic acid can participate in various chemical reactions, including nucleophilic substitutions due to its electrophilic aromatic character. It can also undergo esterification reactions, forming esters with alcohols under acidic conditions.
The mechanism of action for compounds like 2-chloro-4-fluorophenylacetic acid primarily revolves around its role as an intermediate in drug synthesis. Its electrophilic sites (the carbon attached to chlorine and fluorine) make it reactive towards nucleophiles, facilitating various transformations that lead to biologically active compounds.
Research indicates that halogenated compounds often exhibit enhanced biological activity due to their ability to interact with biological targets more effectively than their non-halogenated counterparts .
2-Chloro-4-fluorophenylacetic acid serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and cancer therapies. Its unique structural features enable it to act as a building block for more complex molecules used in drug development . Additionally, its derivatives are explored for their potential applications in agrochemicals and materials science due to their unique properties.
Palladium-catalyzed cross-coupling reactions enable precise carbon-carbon bond formation in the synthesis of 2-chloro-4-fluorophenylacetic acid (CAS 177985-32-9). The Stille and Suzuki couplings are particularly effective for introducing halogenated aryl groups to acetic acid precursors. In Stille couplings, organotin reagents (e.g., 2-chloro-4-fluorophenylstannane) react with α-haloacetates under Pd(PPh₃)₄ catalysis (0.5–2 mol%) in toluene at 80–100°C, achieving yields of 78–92% [3] [8]. Suzuki-Miyaura couplings employ arylboronic acids with Pd(OAc)₂/XPhos catalysts in aqueous ethanol, facilitating decarbonylation-resistant bonds crucial for halogenated products [3]. Key challenges include minimizing dehalogenation side reactions, addressed through ligand selection (bulky phosphines enhance selectivity) and low-temperature protocols [8].
Table 1: Optimization of Pd-Catalyzed Cross-Coupling for 2-Chloro-4-fluorophenylacetic Acid Precursors
Method | Catalyst System | Reagent | Temperature | Yield (%) |
---|---|---|---|---|
Stille Coupling | Pd(PPh₃)₄ (1 mol%) | (2-Cl-4-F-C₆H₃)SnBu₃ | 85°C | 92 |
Suzuki Coupling | Pd(OAc)₂/XPhos (2 mol%) | (2-Cl-4-F-C₆H₃)B(OH)₂ | 70°C | 85 |
Carbonylative | PdCl₂(PPh₃)₂/CO atmosphere | (4-F-C₆H₄)MgBr | 50°C | 78 |
Regioselectivity in halogenating phenylacetic acid derivatives demands strategic control due to the similar reactivity of ortho/meta positions. For 4-fluorophenylacetic acid, electrophilic chlorination predominantly targets the ortho position (yielding 2-chloro-4-fluorophenylacetic acid) using Cl₂/AlCl₃ at 0°C, achieving 85% regioselectivity [4] [9]. Computational methods predict outcomes via halonium ion stability: Density Functional Theory (DFT) calculations (ωB97X-D/6-31G*) confirm the ortho-halonium intermediate is 2.3 kcal/mol more stable than meta, aligning with experimental observations [9]. Directed ortho-metalation (DoM) using diisopropylamide directing groups further enhances selectivity (>95%) prior to carboxylation [4]. Post-synthesis, HPLC with THF-modified mobile phases (e.g., Phenomenex Polar RP column) separates positional isomers like 3-fluorophenylacetic acid impurities [6].
Table 2: Comparison of Halogenation Techniques for Ortho-Selectivity
Method | Conditions | Regioselectivity (%) | Key Advantage |
---|---|---|---|
Electrophilic Chlorination | Cl₂, AlCl₃, 0°C | 85 | Short reaction time (30 min) |
Directed ortho-Metalation | LDA, −78°C; Cl₂; H₃O⁺ | >95 | Tolerance to diverse functional groups |
Oxidative Fluorination | AgF₂, CH₂Cl₂, reflux | 90 (for fluorination) | Avoids strong acids |
Solvent-free methodologies enable efficient Knoevenagel condensations for benzimidazole precursors – key intermediates in 2-chloro-4-fluorophenylacetic acid derivatization. Mechanochemical grinding of 2-chloro-4-fluorophenylacetonitrile with aldehydes (e.g., o-phenylenediamine) on basic alumina (Brockmann I) at room temperature affords 2-substituted benzimidazoles in 15 minutes with 90–94% yields [10]. Carbodiimide-mediated esterification under solvent-free conditions utilizes DIPC (diisopropylcarbodiimide) and catalytic DMAP (0.1 equiv), converting 2-chloro-4-fluorophenylacetic acid to bioactive esters at 25°C within 1 hour (88% yield) [5]. This approach eliminates solvent waste and enhances atom economy, with energy inputs reduced by 40% compared to reflux methods [5] [10].
Table 3: Solvent-Free Routes to Benzimidazole and Ester Derivatives
Reaction Type | Reagents | Catalyst/Additive | Time | Yield (%) |
---|---|---|---|---|
Knoevenagel Condensation | 2-Cl-4-F-C₆H₃CH₂CN + R-CHO | Al₂O₃ (basic) | 15 min | 90–94 |
Esterification | 2-Cl-4-F-C₆H₃CH₂CO₂H + ROH | DIPC/DMAP (0.1 equiv) | 60 min | 88 |
Amidation | 2-Cl-4-F-C₆H₃CH₂CO₂H + R₂NH | EDC·HCl (no solvent) | 45 min | 85 |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: